1-Chloro-2-methylhexane

Descripción

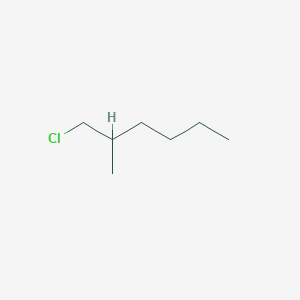

1-Chloro-2-methylhexane (C₇H₁₅Cl) is a branched alkyl chloride with a molecular weight of 134.647 g/mol . Its structure features a chlorine atom at the terminal carbon (C1) and a methyl group at the adjacent carbon (C2), resulting in a chiral center (though stereochemistry is undefined in common preparations) . Key identifiers include:

- IUPAC Name: this compound

- ChemSpider ID: 456789

- InChIKey: VVROFNMTCHTDES-UHFFFAOYSA-N

- CAS RN: 86525-68-0

Chromatographic data from NIST reports a Kovats' retention index (RI) of 825.0 (non-polar column, isothermal conditions), indicating moderate volatility . The compound is frequently studied in organic reactions, particularly SN2 mechanisms, due to its steric environment .

Propiedades

Fórmula molecular |

C7H15Cl |

|---|---|

Peso molecular |

134.65 g/mol |

Nombre IUPAC |

1-chloro-2-methylhexane |

InChI |

InChI=1S/C7H15Cl/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 |

Clave InChI |

VVROFNMTCHTDES-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C)CCl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Isomers and Homologs

The following compounds share the molecular formula C₇H₁₅Cl but differ in substituent positions or branching:

Key Observations :

- Steric Effects : Branching near the chlorine atom significantly impacts reactivity. For example, 2-chloro-2-methylhexane (tertiary Cl) is ~100x less reactive in SN2 reactions than this compound (secondary Cl) due to increased steric hindrance .

- Retention Indices : Linear or less-branched isomers (e.g., 1-chloroheptane) exhibit lower RIs, reflecting higher volatility, while branched isomers have higher RIs .

SN2 Reactivity Trends

A study comparing SN2 reactivity ranks compounds as follows (most to least reactive):

1-Chloroheptane (linear, minimal hindrance)

1-Chloro-3-methylhexane (methyl distant from Cl)

This compound (methyl adjacent to Cl)

2-Chloro-2-methylhexane (tertiary Cl)

This hierarchy underscores the inverse relationship between steric hindrance and SN2 reaction rates.

Chromatographic and Physical Properties

- Boiling Points : Branched isomers (e.g., 2-chloro-2-methylhexane) likely have lower boiling points than linear analogs due to reduced surface area and weaker van der Waals forces.

- Retention Indices: this compound’s RI of 825.0 suggests intermediate polarity, aligning with its branched yet non-cyclic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.